Alstonic acid A
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Overview
Description
Alstonic acid A is a natural organic compound commonly found in the roots of the plant Alstonia boonei, which belongs to the Apocynaceae family . This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, antibacterial, antitumor, and antiviral activities . This compound is a white solid that is stable to heat but decomposes under direct sunlight .
Mechanism of Action
Target of Action
Alstonic Acid A is a natural organic compound found in the roots of the plant Alstonia boonei It’s known that the compound exhibits anti-inflammatory, antioxidant, antibacterial, antitumor, and antiviral activities , suggesting a broad spectrum of molecular targets.
Mode of Action
It’s suggested that its spasmolytic activity in isolated preparations is due to calcium channel blockade . This means that this compound may inhibit the movement of calcium ions through calcium channels, which can lead to muscle relaxation and reduced spasms .
Pharmacokinetics
It’s known that this compound is extracted from the roots of alstonia boonei using methods that typically involve crushing plant material and soaking and extracting it with an appropriate solvent such as methanol . The extract is then concentrated and purified to obtain this compound .
Result of Action
It’s known that this compound exhibits anti-inflammatory, antioxidant, antibacterial, antitumor, and antiviral activities . These effects suggest that this compound may modulate a variety of cellular processes and pathways, potentially leading to reduced inflammation, oxidative stress, bacterial growth, tumor progression, and viral replication.
Action Environment
This compound is heat-stable but decomposes under direct sunlight . This suggests that environmental factors such as temperature and light exposure can influence the action, efficacy, and stability of this compound. Therefore, it’s important to consider these factors when storing and using this compound.
Biochemical Analysis
Biochemical Properties
Alstonic acid A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the compound’s potential in modulating inflammatory pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also modulates the expression of genes involved in oxidative stress response, thereby enhancing the cell’s antioxidant capacity . These cellular effects underscore the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound inhibits the activity of COX enzymes by binding to their active sites, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it activates the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant genes . These molecular interactions elucidate the compound’s anti-inflammatory and antioxidant mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is stable under standard laboratory conditions but degrades upon prolonged exposure to direct sunlight . Short-term studies have shown that this compound can rapidly induce apoptosis in cancer cells within 24 hours . Long-term studies indicate that continuous exposure to this compound can lead to sustained anti-inflammatory and antioxidant effects . These temporal effects provide insights into the compound’s stability and efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and antioxidant activities without noticeable toxicity . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound is metabolized into various metabolites that retain biological activity . Additionally, this compound affects metabolic flux by modulating the levels of key metabolites involved in oxidative stress response . These interactions emphasize the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . The compound accumulates in specific tissues, including the liver and kidneys, where it exerts its biological effects . These transport and distribution patterns are crucial for understanding the compound’s pharmacokinetics.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alstonic acid A can be extracted from the roots of Alstonia boonei. The extraction process typically involves the following steps :
Comminution: The plant material is crushed or ground into smaller pieces.
Solvent Extraction: The comminuted plant material is soaked in a suitable solvent, such as methanol, to extract the desired compounds.
Concentration: The solvent extract is concentrated by evaporating the solvent.
Purification: The concentrated extract is purified using techniques such as chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of industrial-grade solvents and advanced purification techniques ensures higher yields and purity of the compound .
Chemical Reactions Analysis
Alstonic acid A undergoes various chemical reactions, including:
Scientific Research Applications
Alstonic acid A has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Alstonic acid A is structurally similar to other triterpenoids, such as betulinic acid, oleanolic acid, and ursolic acid . it has unique properties that distinguish it from these compounds:
Betulinic Acid: Both compounds have anticancer properties, but this compound has shown broader biological activities, including antibacterial and antiviral effects.
Oleanolic Acid: While both compounds exhibit anti-inflammatory and antioxidant activities, this compound has demonstrated stronger antibacterial properties.
Ursolic Acid: Both compounds have similar anti-inflammatory and antioxidant effects, but this compound has additional antiviral properties.
Similar Compounds
- Betulinic acid
- Oleanolic acid
- Ursolic acid
This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[(3R,4S,8S,9S,13R,14R,17R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(2)20-9-12-24-27(20,5)15-16-29(7)22-10-11-23(26(3,4)18-31)28(6,17-25(32)33)21(22)13-14-30(24,29)8/h18-20,23-24H,9-17H2,1-8H3,(H,32,33)/t20-,23+,24-,27-,28-,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODHWLGTVYKRQF-PWWKQHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4=C3CCC(C4(C)CC(=O)O)C(C)(C)C=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CCC4=C3CC[C@H]([C@]4(C)CC(=O)O)C(C)(C)C=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is interesting about the structure of Alstonic acid A?
A1: this compound belongs to a rare class of natural compounds known as 2,3-secofernane triterpenoids. [] These compounds were first discovered in the leaves of the Alstonia scholaris plant. [] The "2,3-secofernane" designation refers to a specific modification in the triterpenoid skeleton, distinguishing it from typical triterpenoids.
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